molecular formula C20H40O4Sn B096328 Dioctyldiacetoxytin CAS No. 17586-94-6

Dioctyldiacetoxytin

Cat. No.: B096328
CAS No.: 17586-94-6
M. Wt: 463.2 g/mol
InChI Key: CQQXCSFSYHAZOO-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions: Dioctyldiacetoxytin can be synthesized through the reaction of dioctyltin oxide with acetic anhydride. The reaction typically occurs under reflux conditions, where the dioctyltin oxide is dissolved in an appropriate solvent, and acetic anhydride is added slowly. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through distillation or other separation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Dioctyldiacetoxytin primarily undergoes esterification and transesterification reactions. It acts as a catalyst in these processes, facilitating the formation of esters from carboxylic acids and alcohols .

Common Reagents and Conditions:

    Esterification: Involves carboxylic acids and alcohols, with this compound acting as a catalyst. The reaction typically occurs under reflux conditions with the removal of water to drive the reaction to completion.

    Transesterification: Involves the exchange of ester groups between molecules, again with this compound as a catalyst.

Major Products: The major products of these reactions are esters, which are widely used in various industrial applications, including the production of varnishes, coatings, adhesives, and sealants .

Scientific Research Applications

Mechanism of Action

The mechanism by which dioctyldiacetoxytin exerts its catalytic effects involves the activation of carboxylic acids and alcohols, facilitating their reaction to form esters. The tin atom in this compound acts as a Lewis acid, coordinating with the oxygen atoms of the reactants and lowering the activation energy of the reaction . This coordination enhances the nucleophilicity of the alcohol and the electrophilicity of the carboxylic acid, promoting the esterification process.

Properties

IUPAC Name

[acetyloxy(dioctyl)stannyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H17.2C2H4O2.Sn/c2*1-3-5-7-8-6-4-2;2*1-2(3)4;/h2*1,3-8H2,2H3;2*1H3,(H,3,4);/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQQXCSFSYHAZOO-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[Sn](CCCCCCCC)(OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40O4Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8066214
Record name Acetic acid, 1,1'-(dioctylstannylene) ester
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Molecular Weight

463.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17586-94-6
Record name 1,1′-(Dioctylstannylene) diacetate
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Record name Dioctyltin diacetate
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Record name Dioctyltin diacetate
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Record name Acetic acid, 1,1'-(dioctylstannylene) ester
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Record name Dioctyltin di(acetate)
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Record name DIOCTYLTIN DIACETATE
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